molecular formula C10H12FNO B2425258 6-Fluoro-3-methoxy-1,2,3,4-tetrahydroquinoline CAS No. 1785560-48-6

6-Fluoro-3-methoxy-1,2,3,4-tetrahydroquinoline

Cat. No.: B2425258
CAS No.: 1785560-48-6
M. Wt: 181.21
InChI Key: KPZQQBWAOJECCB-UHFFFAOYSA-N
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Description

6-Fluoro-3-methoxy-1,2,3,4-tetrahydroquinoline is a synthetic compound that belongs to the class of heterocyclic organic compounds. It is characterized by the presence of a quinoline ring system with a fluorine atom at the 6th position and a methoxy group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-methoxy-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6-fluoroaniline with 3-methoxypropionaldehyde in the presence of a suitable catalyst . The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-methoxy-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydroquinoline form.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, dihydroquinoline compounds, and substituted quinolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Fluoro-3-methoxy-1,2,3,4-tetrahydroquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 6-Fluoro-3-methoxy-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The methoxy group may also contribute to the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

    7-Fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline: Similar structure but with different substitution pattern.

    6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline: Similar structure with a methyl group instead of a methoxy group.

Uniqueness

6-Fluoro-3-methoxy-1,2,3,4-tetrahydroquinoline is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The presence of both electron-withdrawing (fluorine) and electron-donating (methoxy) groups provides a unique balance that can be exploited in various applications .

Properties

IUPAC Name

6-fluoro-3-methoxy-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c1-13-9-5-7-4-8(11)2-3-10(7)12-6-9/h2-4,9,12H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZQQBWAOJECCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2=C(C=CC(=C2)F)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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